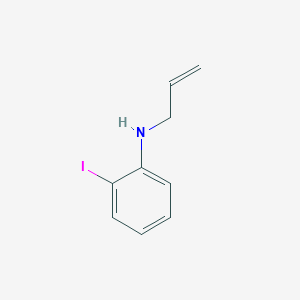










|
REACTION_CXSMILES
|
[CH2:1]([NH:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1I)[CH:2]=[CH2:3].C(N(CC)CC)C.C(=O)=O>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.CCOCC>[CH3:3][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[NH:4][CH:1]=1 |f:3.4.5|
|


|
Name
|
Di(1H,2H,2H-perfluorooctyl)phenylphosphine
|
|
Quantity
|
80 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
259 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)NC1=C(C=CC=C1)I
|
|
Name
|
|
|
Quantity
|
0.15 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
stainless steel
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
|
Name
|
|
|
Quantity
|
11 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The cell was sealed
|
|
Type
|
TEMPERATURE
|
|
Details
|
The cell was then heated to 100 C
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
|
Type
|
ADDITION
|
|
Details
|
When the pressure had dropped below 13800 kPa (2000 psi)
|
|
Type
|
WASH
|
|
Details
|
washed out with dichloromethane (20 ml)
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
to give the crude product
|
|
Type
|
CUSTOM
|
|
Details
|
The product was purified by flash column chromatography on silica gel
|
|
Type
|
WASH
|
|
Details
|
eluting with 20% ether in hexane
|


Reaction Time |
64 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CNC2=CC=CC=C12
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.37 mmol | |
| AMOUNT: MASS | 49 mg | |
| YIELD: PERCENTYIELD | 37% | |
| YIELD: CALCULATEDPERCENTYIELD | 37% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |